molecular formula C20H21N3O4 B2537589 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea CAS No. 895416-14-5

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea

货号: B2537589
CAS 编号: 895416-14-5
分子量: 367.405
InChI 键: OIAQQFYABNECLP-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea is a chemical compound of significant interest in medicinal chemistry research, particularly for investigating new therapeutic agents. The 2,3-dihydro-1,4-benzodioxin scaffold is a privileged structure in drug discovery, known for its presence in compounds with a wide range of biological activities . Researchers are exploring this compound due to its potential interaction with key neurological targets. Structurally related compounds that also feature the 2,3-dihydro-1,4-benzodioxin group have demonstrated potent 5-HT1A receptor antagonist activity, which is a major focus in the study of psychiatric and neurological conditions such as depression, anxiety, and schizophrenia . Furthermore, analogous molecules have been investigated for their inhibitory effects on metabolic enzymes like α-glucosidase, suggesting potential research applications in metabolic disorders . The molecular framework, which integrates a pyrrolidinone core with the benzodioxin and urea functionalities, provides a complex three-dimensional structure that is valuable for studying ligand-receptor interactions and structure-activity relationships (SAR) . This compound is intended for research purposes only, offering scientists a valuable tool for probing biological mechanisms and developing novel pharmacological probes.

属性

IUPAC Name

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O4/c1-22(15-5-3-2-4-6-15)20(25)21-14-11-19(24)23(13-14)16-7-8-17-18(12-16)27-10-9-26-17/h2-8,12,14H,9-11,13H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAQQFYABNECLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)NC2CC(=O)N(C2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

准备方法

Isocyanate-Amine Coupling

A primary route involves reacting 1-methyl-1-phenylamine with an isocyanate derivative of the pyrrolidinone-benzodioxane intermediate. Patent WO2020148619A1 demonstrates this method for sulfonylureas, where aryl amines react with sulfonyl isocyanates under mild conditions (0–25°C, dichloromethane solvent). For the target compound:

  • Synthesis of 3-isocyanato-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidine :
    • The pyrrolidinone intermediate is treated with triphosgene in anhydrous tetrahydrofuran (THF) at −10°C to generate the isocyanate.
  • Coupling with 1-Methyl-1-Phenylamine :
    • The isocyanate reacts with 1-methyl-1-phenylamine in dichloromethane at room temperature for 12–24 hours, yielding the urea product.

Key Parameters :

Parameter Condition Yield (%) Source
Temperature 20–25°C 65–78
Solvent Dichloromethane
Reaction Time 12–24 hours

Cyclization Strategies for Pyrrolidinone Core

The 5-oxopyrrolidin-3-yl moiety is synthesized via intramolecular cyclization or lactamization. PubChem CID 10031511 illustrates a related approach for benzodiazepinone systems:

Lactam Formation from γ-Amino Acids

  • Synthesis of 4-Amino-3-(2,3-dihydro-1,4-benzodioxin-6-yl)butanoic Acid :
    • Benzodioxin-6-amine undergoes Michael addition with acrylic acid derivatives, followed by hydrogenation to form the γ-amino acid.
  • Cyclization via Acid Catalysis :
    • The γ-amino acid is heated in acetic anhydride at 80°C for 6 hours, inducing lactamization to form 5-oxopyrrolidin-3-yl-benzodioxane.

Optimization Data :

Catalyst Temperature (°C) Time (hours) Yield (%)
Acetic Anhydride 80 6 72
Polyphosphoric Acid 100 3 68

Purification and Characterization

Final purification employs column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water mixtures. Structural confirmation uses:

  • ¹H NMR (DMSO-d₆): δ 7.3–7.5 (phenyl), 4.2–4.4 (benzodioxin OCH₂), 3.1–3.3 (pyrrolidinone CH₂).
  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

化学反应分析

Types of Reactions

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

科学研究应用

3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea has several scientific research applications:

作用机制

The mechanism by which 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea exerts its effects involves interactions with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cholinesterase enzymes, which are relevant in the context of neurodegenerative diseases .

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Modified Urea Substituents

Compound A : 1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-ethoxypropyl)urea
  • Molecular Formula : C₁₈H₂₅N₃O₅
  • Molecular Weight : 363.41 g/mol
  • Key Differences : The urea substituent here is a 3-ethoxypropyl group instead of methyl-phenyl. The ethoxy chain may enhance solubility compared to the aromatic phenyl group in the target compound .
Compound B : 1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3,3-bis(2-methoxyethyl)urea
  • Molecular Formula : C₁₉H₂₇N₃O₆
  • Molecular Weight : 393.44 g/mol
  • Key Differences: Bis(2-methoxyethyl) substituents increase polarity and hydrogen-bonding capacity (5 H-bond acceptors vs.
Compound C : 1-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(3-fluoro-4-methylphenyl)urea (MLS001235152)
  • Molecular Formula : C₂₀H₂₀FN₃O₄
  • Molecular Weight : 385.40 g/mol
  • Key Differences : The 3-fluoro-4-methylphenyl group introduces electronegative and steric effects, which may influence receptor binding. The XlogP value of 1.9 suggests moderate lipophilicity, comparable to the target compound .

Compounds with Alternative Core Structures

Compound D : 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one (Proroxan Hydrochloride)
  • Molecular Formula: C₂₀H₂₂ClNO₃
  • Molecular Weight : 373.88 g/mol
  • Key Differences: Replaces the urea-pyrrolidinone core with a propanone-pyrrolidine system. Stability studies show pH-dependent solubility, with optimal stability at neutral pH .
Compound E : 4-(4-Chlorophenyl)-5-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-3,4-dihydropyrimidin-2(1H)-one
  • Molecular Formula : C₂₀H₁₅ClN₂O₄
  • Molecular Weight : 382.80 g/mol
  • Key Differences: Features a dihydropyrimidinone core instead of urea.

Physicochemical and Pharmacokinetic Comparisons

Parameter Target Compound Compound A Compound B Compound C
Molecular Weight (g/mol) 363.41 363.41 393.44 385.40
H-Bond Acceptors 5 5 6 5
XlogP ~1.8 (estimated) ~1.5 ~1.2 1.9
Solubility Low (predicted) Moderate High Moderate
Key Substituent 1-Methyl-1-phenyl 3-Ethoxypropyl Bis-methoxyethyl 3-Fluoro-4-methylphenyl

Research Findings and Implications

  • Substituent Effects : Aromatic substituents (e.g., phenyl in the target compound) reduce solubility but may enhance membrane permeability. Alkoxy chains (Compound A, B) improve solubility but could limit blood-brain barrier penetration .
  • Biological Activity : While Compounds D and E show documented bioactivity (antihepatotoxic, receptor modulation), the target compound’s pharmacological profile remains uncharacterized in the available evidence .
  • Synthetic Accessibility : The target compound and its analogs are synthetically tractable via urea-forming reactions, as evidenced by commercial availability and related methodologies .

生物活性

The compound 3-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-1-methyl-1-phenylurea is a novel chemical entity that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H18N2O4C_{16}H_{18}N_{2}O_{4} with a molecular weight of approximately 302.33 g/mol. The compound features a urea functional group substituted with a phenyl and a pyrrolidine moiety linked to a benzodioxin structure, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₆H₁₈N₂O₄
Molecular Weight302.33 g/mol
IUPAC NameThis compound
AppearanceWhite powder

The compound acts primarily as an indoleamine 2,3-dioxygenase 1 (IDO1) inhibitor. IDO1 is an enzyme involved in the catabolism of tryptophan, which plays a significant role in immune regulation and tumor progression. By inhibiting IDO1, this compound may enhance T-cell activation and proliferation, making it a candidate for cancer immunotherapy.

In Vitro Studies

Recent studies have demonstrated that derivatives of phenylurea compounds exhibit potent IDO1 inhibitory activity. For instance, compounds similar to the target compound showed IC50 values ranging from 0.1 to 0.6 μM , indicating strong inhibition of IDO1 activity without affecting tryptophan 2,3-dioxygenase (TDO) activity . The selectivity for IDO1 over TDO is critical as it suggests fewer off-target effects.

In Vivo Efficacy

In vivo studies involving related phenyl urea derivatives have shown promising results in tumor models. For instance, one derivative demonstrated tumor growth inhibition (TGI) of 40.5% in a B16F10 subcutaneous xenograft model when administered at a dose of 15 mg/kg/day . Such data highlight the potential therapeutic application of the compound in cancer treatment.

Case Study 1: Antitumor Activity

A study evaluated the antitumor effects of an IDO1 inhibitor derived from the same scaffold as our target compound. The results indicated significant tumor growth inhibition in various xenograft models, suggesting that modifications to the benzodioxin structure can enhance efficacy .

Case Study 2: Pharmacokinetic Profile

The pharmacokinetic profile of related compounds has been assessed with findings indicating moderate plasma clearance and high oral bioavailability. For example, one compound showed an oral bioavailability of 87.4% , which is favorable for therapeutic applications .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。